Ethyl 2-(3-{[(4-methoxybenzyl)amino]carbonyl}-2-pyridinyl)acetate
Description
Ethyl 2-(3-{[(4-methoxybenzyl)amino]carbonyl}-2-pyridinyl)acetate (CAS: 341966-46-9) is an organic compound with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of 328.37 g/mol . Its structure features:
- A pyridine ring substituted at the 2-position with an ethyl acetate group.
- A carboxamide linkage at the 3-position of the pyridine, connected to a 4-methoxybenzylamine moiety.
- An ethyl ester functional group, enhancing solubility in organic solvents.
This compound is primarily used as a molecular building block in pharmaceutical and agrochemical synthesis, particularly for developing kinase inhibitors or heterocyclic derivatives .
Properties
IUPAC Name |
ethyl 2-[3-[(4-methoxyphenyl)methylcarbamoyl]pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-24-17(21)11-16-15(5-4-10-19-16)18(22)20-12-13-6-8-14(23-2)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIOZRCGSYOMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-{[(4-methoxybenzyl)amino]carbonyl}-2-pyridinyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
This compound features a pyridine ring, an ethyl acetate moiety, and a methoxybenzyl group, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study synthesized various derivatives and tested their efficacy against several microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus flavus
The results indicated that certain derivatives demonstrated good antimicrobial activity, suggesting that modifications in the side chains can enhance efficacy against specific pathogens .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For instance, studies have explored its ability to inhibit certain kinases and cholinesterases, which are crucial targets in drug development for conditions like cancer and neurodegenerative diseases. The following table summarizes findings related to enzyme inhibition:
| Enzyme Target | IC (µM) | Activity Level |
|---|---|---|
| Cholinesterase | 5.16 | Moderate |
| Kinase (various) | 10 - 50 | Variable |
| Protease | 0.03 | Low |
These findings indicate that while some enzyme targets show promising inhibition levels, further optimization is required for enhanced specificity and potency .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Cancer Treatment : A study investigated a series of pyridine derivatives for their anticancer properties. The results showed that modifications in the benzyl group significantly affected cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The compound exhibited inhibition of amyloid-beta aggregation, suggesting potential use in neurodegenerative disorders.
- Antiviral Activity : Some derivatives were tested for antiviral activity against influenza viruses, showing promising results in inhibiting viral replication.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Ethyl 2-(3-{[(4-methoxybenzyl)amino]carbonyl}-2-pyridinyl)acetate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its ability to interact with biological targets makes it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit anticancer properties. This compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : The compound has shown promise in preliminary studies as an antimicrobial agent, potentially effective against various bacterial strains. Its efficacy can be attributed to the presence of the methoxybenzyl group, which enhances lipophilicity and membrane permeability.
Case Study: Synthesis and Testing
A recent study synthesized this compound and evaluated its biological activity against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting its potential as a lead compound for further development.
Agricultural Applications
Pesticide Development
The compound's structure suggests potential utility in agricultural chemistry, particularly as a pesticide or herbicide. Its ability to interact with specific biological pathways in plants can lead to the development of targeted agrochemicals.
- Insecticidal Properties : this compound may act on insect neuroreceptors, providing a mechanism for pest control with reduced environmental impact compared to traditional pesticides.
- Fungicidal Activity : Preliminary tests have indicated that this compound exhibits fungicidal properties against common plant pathogens, making it a candidate for use in crop protection formulations.
Case Study: Field Trials
Field trials conducted with formulations containing this compound showed promising results in controlling pest populations while minimizing damage to non-target organisms.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing material properties.
- Additive for Coatings : Incorporating this compound into polymer coatings may improve durability and resistance to environmental degradation. Research is ongoing to evaluate its performance in various coating applications.
- Nanocomposite Development : The compound can serve as a functional additive in nanocomposites, improving mechanical properties and thermal stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(3-{[3-(Trifluoromethyl)Anilino]Carbonyl}-2-Pyridinyl)Acetate
CAS : 940933-27-7
Molecular Formula : C₁₇H₁₅F₃N₂O₃
Molecular Weight : 352.31 g/mol
Key Differences:
- Substituent : The 4-methoxybenzyl group is replaced with 3-(trifluoromethyl)aniline .
- Electron Effects : The trifluoromethyl group is strongly electron-withdrawing , altering reactivity in nucleophilic substitution or coupling reactions compared to the electron-donating methoxy group in the parent compound.
Ethyl 2-((5-[(4-Chloroanilino)Carbonyl]-2-Pyridinyl)Sulfanyl)Acetate
CAS : 339030-28-3
Molecular Formula : C₁₆H₁₅ClN₂O₃S
Molecular Weight : 350.82 g/mol
Key Differences:
- Substituent : The 4-chloroaniline group provides electron-withdrawing effects similar to trifluoromethyl but with distinct steric and electronic profiles.
- Acid-Base Properties : Predicted pKa of 10.94 ± 0.70, suggesting reduced protonation under physiological conditions compared to the parent compound .
Tovorafenib (Kinase Inhibitor)
CAS : N/A (see structure in )
Molecular Formula : C₁₇H₁₂Cl₂F₃N₇O₂S
Molecular Weight : 506.29 g/mol
Key Differences:
- Complexity : Incorporates a thiazole ring and multiple halogen substituents (Cl, F), increasing molecular weight and target specificity.
- Pharmacological Role : Functions as a kinase inhibitor , unlike the parent compound, which is a synthetic intermediate.
- Bioactivity : Designed for binding to ATP pockets in kinases, leveraging pyridine and carboxamide motifs for affinity .
Data Table: Structural and Physicochemical Comparison
Limitations and Data Gaps
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(3-{[(4-methoxybenzyl)amino]carbonyl}-2-pyridinyl)acetate, and which reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions, including:
- Acylation : Coupling 4-methoxybenzylamine with a pyridine carbonyl precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
- Esterification : Ethyl acetate formation via nucleophilic substitution or microwave-assisted synthesis to enhance reaction efficiency .
Critical conditions include maintaining anhydrous environments, precise stoichiometric ratios, and controlled temperatures (e.g., reflux in THF at 60–80°C) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 8.3–8.6 ppm (pyridine protons), δ 4.1–4.3 ppm (ester –CH₂–), and δ 3.8 ppm (methoxy group) .
- ¹³C NMR : Confirm carbonyl carbons (amide at ~165–170 ppm, ester at ~170 ppm) .
- Mass Spectrometry (MS) : Exact mass (328.1423 Da) and fragmentation patterns validate molecular structure .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1730 cm⁻¹) .
Q. What are the known biological activities associated with structural analogs of this compound?
Analogs with pyridine, amide, and ester moieties exhibit:
- Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via hydrophobic interactions .
- Anti-inflammatory Effects : COX-2 inhibition through π-π stacking with aromatic residues .
- Kinase Inhibition : Binding to ATP pockets in kinases (e.g., JAK3) via hydrogen bonding with the amide group .
Q. What stability considerations are crucial when storing this compound for long-term research use?
- Storage : Protect from light at –20°C in airtight containers with desiccants.
- Stability : Monitor hydrolysis of the ester group under humid conditions using periodic HPLC analysis .
Advanced Questions
Q. How can researchers optimize the reaction conditions to minimize byproduct formation during the acylation step?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (85% vs. 60%) .
- Solvent Optimization : Use DMF or DCM for better solubility of intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency .
- Purification : Employ preparative HPLC with a C18 column (ACN/H₂O gradient) to isolate the target compound .
Q. What computational chemistry approaches are available to predict the binding affinity of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., hydrogen bonds with pyridine nitrogen and amide groups) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Correlate XLogP3 (1.8) and TPSA (77.5 Ų) with membrane permeability and target engagement .
Q. How can researchers resolve discrepancies between theoretical and experimental LogP values?
Q. What strategies are recommended for validating proposed metabolic pathways using in vitro models?
- Liver Microsome Assays : Incubate with NADPH and analyze metabolites via LC-MS/MS. Key metabolites may include hydroxylated pyridine or demethylated methoxy products .
- CYP450 Inhibition Studies : Test interactions with CYP3A4/CYP2D6 isoforms to assess drug-drug interaction risks .
Q. Which advanced crystallization techniques enable structural elucidation of similar pyridine-containing esters?
Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?
- Prep-HPLC : Use a 5 µm C18 column with 0.1% TFA in mobile phases for high-purity isolation (>98%) .
- Countercurrent Chromatography : Separate isomers using heptane/ethyl acetate/water (5:5:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
